4-methyl-2-(3-methylphenyl)-2-(morpholin-4-yl)pentanedinitrile
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Overview
Description
4-methyl-2-(3-methylphenyl)-2-(morpholin-4-yl)pentanedinitrile is an organic compound with a complex structure that includes a morpholine ring, a methylphenyl group, and two nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-(3-methylphenyl)-2-(morpholin-4-yl)pentanedinitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-methylbenzaldehyde with a suitable nitrile compound under basic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization with morpholine in the presence of a catalyst to form the morpholine ring.
Final Product Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Catalysts and solvents used in the reactions would be chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-(3-methylphenyl)-2-(morpholin-4-yl)pentanedinitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert nitrile groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
4-methyl-2-(3-methylphenyl)-2-(morpholin-4-yl)pentanedinitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-methyl-2-(3-methylphenyl)-2-(morpholin-4-yl)pentanedinitrile exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to changes in biological pathways. The exact mechanism may involve binding to active sites, altering enzyme activity, or modulating receptor functions.
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-(3-methylphenyl)-2-(piperidin-4-yl)pentanedinitrile: Similar structure but with a piperidine ring instead of a morpholine ring.
4-methyl-2-(3-methylphenyl)-2-(pyrrolidin-4-yl)pentanedinitrile: Similar structure but with a pyrrolidine ring.
Uniqueness
4-methyl-2-(3-methylphenyl)-2-(morpholin-4-yl)pentanedinitrile is unique due to the presence of the morpholine ring, which can impart different chemical and biological properties compared to similar compounds with different ring structures. The morpholine ring can influence the compound’s solubility, reactivity, and interaction with biological targets.
Properties
CAS No. |
1803584-77-1 |
---|---|
Molecular Formula |
C17H21N3O |
Molecular Weight |
283.4 |
Purity |
75 |
Origin of Product |
United States |
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